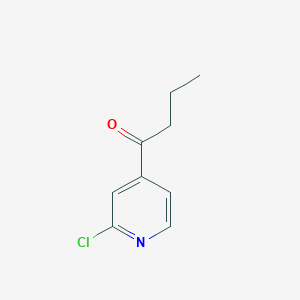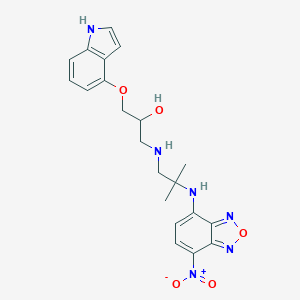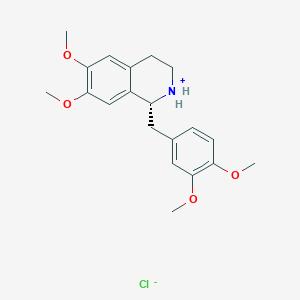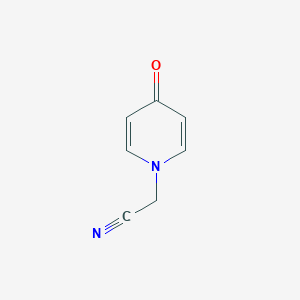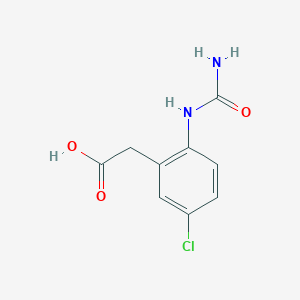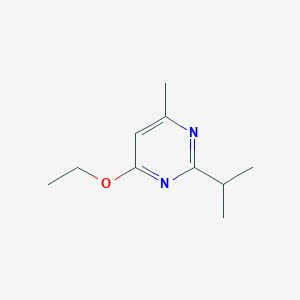
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions using various substrates. For instance, the condensation of ethoxycarbonyl-dithioacetate with amidines has been demonstrated to yield substituted 4-hydroxy-6-mercaptopyrimidines, which can be further converted to 4-ethoxy-6-hydroxypyrimidines under specific conditions, showcasing the versatility of synthesis pathways for pyrimidine derivatives (Snyers et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-ethoxy-6-methyl-2-(1-methylethyl)-pyrimidine, has been studied through various techniques such as crystallography. Isostructural analysis and hydrogen bonding patterns contribute significantly to understanding the electronic structure and geometric orientation of pyrimidine rings, as seen in related compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including alkylation, cyclization, and condensation, leading to various functional groups. These reactions open pathways for the synthesis of novel compounds with potential biological activities. For example, the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids illustrates the potential for creating diverse pyrimidine-based molecules (Urleb et al., 1990).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on isostructural and isomorphous pyrimidine compounds reveal insights into their stability, packing, and intermolecular interactions, which are essential for designing compounds with desired physical characteristics (Jorge Trilleras et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine derivatives are synthesized using various chemical reactions that offer a wide range of applications due to their unique structural features. For instance, the synthesis of novel 6-substituted pyrimidines and pyrimido[5,4-d]pyrimidines from specific precursors highlights the versatility of pyrimidine chemistry in creating compounds with potential utility in medicinal chemistry and material science (Al‐Azmi, 2005). Another study focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, suggesting their applicability in nonlinear optics and electronic materials due to their promising electronic and optical properties (Hussain et al., 2020).
Biological Activities
Pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and potential therapeutic applications. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication, showing potential as antiretroviral agents with applications in treating viral infections (Hocková et al., 2003). Additionally, pyrimidine compounds have been explored for their anti-inflammatory and analgesic properties, further emphasizing their medicinal chemistry applications (Muralidharan et al., 2019).
Propriétés
IUPAC Name |
4-ethoxy-6-methyl-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEYDGYNWKBIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223118 |
Source


|
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
CAS RN |
72799-31-6 |
Source


|
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
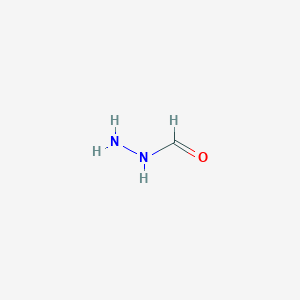

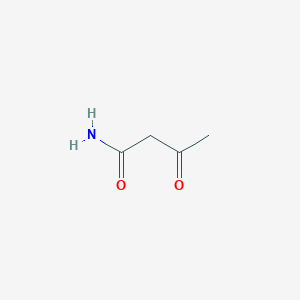
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
